Cas no 2228964-03-0 (1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropylmethanamine)

1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropylmethanamine
- EN300-1982160
- 2228964-03-0
- [1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine
-
- Inchi: 1S/C11H15ClN2/c1-10(2)6-11(10,7-13)8-3-4-9(12)14-5-8/h3-5H,6-7,13H2,1-2H3
- InChI Key: MHKDNRZQULYHGX-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=N1)C1(CN)CC1(C)C
Computed Properties
- Exact Mass: 210.0923762g/mol
- Monoisotopic Mass: 210.0923762g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
- XLogP3: 2.3
1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropylmethanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1982160-0.5g |
[1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine |
2228964-03-0 | 0.5g |
$1482.0 | 2023-09-16 | ||
Enamine | EN300-1982160-10g |
[1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine |
2228964-03-0 | 10g |
$6635.0 | 2023-09-16 | ||
Enamine | EN300-1982160-0.1g |
[1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine |
2228964-03-0 | 0.1g |
$1357.0 | 2023-09-16 | ||
Enamine | EN300-1982160-0.25g |
[1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine |
2228964-03-0 | 0.25g |
$1420.0 | 2023-09-16 | ||
Enamine | EN300-1982160-10.0g |
[1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine |
2228964-03-0 | 10g |
$6635.0 | 2023-06-01 | ||
Enamine | EN300-1982160-1.0g |
[1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine |
2228964-03-0 | 1g |
$1543.0 | 2023-06-01 | ||
Enamine | EN300-1982160-5.0g |
[1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine |
2228964-03-0 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1982160-0.05g |
[1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine |
2228964-03-0 | 0.05g |
$1296.0 | 2023-09-16 | ||
Enamine | EN300-1982160-2.5g |
[1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine |
2228964-03-0 | 2.5g |
$3025.0 | 2023-09-16 | ||
Enamine | EN300-1982160-5g |
[1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropyl]methanamine |
2228964-03-0 | 5g |
$4475.0 | 2023-09-16 |
1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropylmethanamine Related Literature
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Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
Additional information on 1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropylmethanamine
Research Brief on 1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropylmethanamine (CAS: 2228964-03-0)
1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropylmethanamine (CAS: 2228964-03-0) is a novel chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique cyclopropylmethanamine scaffold and chloropyridinyl moiety, has shown promising potential in various therapeutic applications, particularly in the development of central nervous system (CNS) targeting agents. Recent studies have explored its pharmacological properties, synthesis pathways, and biological activities, positioning it as a candidate for further drug development.
The synthesis of 1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropylmethanamine involves a multi-step process, including the formation of the cyclopropyl ring and subsequent functionalization with the chloropyridinyl group. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure the purity and structural integrity of the compound. Researchers have also optimized reaction conditions to improve yield and scalability, which is critical for potential industrial applications.
Pharmacological evaluations of this compound have revealed its affinity for specific neurotransmitter receptors, particularly those involved in modulating CNS activity. Preliminary in vitro and in vivo studies suggest that it may exhibit neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, its unique chemical structure has been investigated for its potential as an insecticide, leveraging the chloropyridinyl group's known pesticidal properties.
Recent advancements in computational modeling and molecular docking studies have provided deeper insights into the compound's mechanism of action. These studies highlight its interaction with key biological targets, offering a foundation for structure-activity relationship (SAR) analyses. Such insights are invaluable for the design of derivatives with enhanced efficacy and reduced toxicity.
Despite its promise, challenges remain in the development of 1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropylmethanamine. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further research. Ongoing studies are focusing on pharmacokinetic profiling and toxicological assessments to ensure its safety and efficacy in clinical settings.
In conclusion, 1-(6-chloropyridin-3-yl)-2,2-dimethylcyclopropylmethanamine represents a compelling area of research in the chemical biology and pharmaceutical sectors. Its dual potential as a therapeutic agent and pesticide underscores its versatility, while ongoing studies continue to uncover new applications and optimize its properties. The compound's progress will be closely monitored by researchers and industry stakeholders alike.
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